molecular formula C16H17ClN4O2S B4125019 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

Cat. No.: B4125019
M. Wt: 364.9 g/mol
InChI Key: YVHPQNWPKRPGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of pyrimidinylthio derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The starting material, 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl, is synthesized through a cyclization reaction involving appropriate precursors such as allyl isothiocyanate and guanidine.

    Thioether formation: The pyrimidine derivative is then reacted with a thiol compound, such as 3-chlorophenylthiol, under basic conditions to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with a propanoyl chloride derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide
  • **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide
  • **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-bromophenyl)propanamide

Uniqueness

The uniqueness of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(3-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-3-7-21-13(18)9-14(22)20-16(21)24-10(2)15(23)19-12-6-4-5-11(17)8-12/h3-6,8-10H,1,7,18H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHPQNWPKRPGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC(=O)C=C(N2CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 4
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 5
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

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